4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid, also known by its IUPAC name, is a compound with the molecular formula and a molecular weight of 285.32 g/mol. It is characterized by its sulfonyl and hydroxy functional groups attached to a pyrrolidine ring, contributing to its potential biological activities. The compound is indexed under CAS Number 16257-64-0 and has various identifiers including InChI Key UAFPTDLCLKLJKA-UHFFFAOYSA-N and SMILES representation CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O .
This compound falls under the category of organic compounds, specifically as a pyrrolidine derivative. Pyrrolidines are five-membered ring compounds containing nitrogen, which often exhibit diverse biological activities. The presence of the sulfonyl group enhances its chemical reactivity and potential interactions in biological systems.
The synthesis of 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid can be achieved through several methods, typically involving the reaction of appropriate starting materials. One common approach includes:
Specific parameters such as temperature, reaction time, and concentration are critical for maximizing yield and purity but may vary based on the specific synthetic route employed .
The molecular structure of 4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid features:
The InChI representation provides a unique structural identifier that can be used for computational modeling and database searches, while the canonical SMILES notation allows for easy visualization of the compound's structure in cheminformatics applications .
4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid can undergo various chemical reactions due to its functional groups:
These reactions are significant for exploring modifications that could enhance pharmacological properties or alter solubility profiles for drug development .
Further studies are required to elucidate specific pathways and interactions within biological systems .
4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid has potential applications in various fields:
The systematic IUPAC name for the compound is 4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid, reflecting its core structural features and substitution pattern [1] [5]. This name precisely defines: (1) the pyrrolidine heterocyclic backbone; (2) the hydroxy group at position 4; (3) the carboxylic acid moiety at position 2; and (4) the (4-methylphenyl)sulfonyl (tosyl) substituent on the ring nitrogen. The pyrrolidine nitrogen is designated as position 1 according to Hantzsch-Widman heterocyclic nomenclature rules, with carbon atoms numbered sequentially around the ring.
Stereochemical features are critical to this molecule's identity. The compound exists as a cis (relative syn) diastereomer, where the hydroxy group at C4 and the carboxylic acid at C2 reside on the same face of the non-planar pyrrolidine ring. This configuration is specifically designated in the synonym 4-hydroxy-1-tosyl-L-proline, confirming its derivation from the chiral pool amino acid L-proline [5]. The molecule contains two chiral centers (C2 and C4), introducing the potential for additional stereoisomers beyond the commonly referenced cis configuration. The stereochemistry significantly influences the molecule's three-dimensional conformation, hydrogen bonding capacity, and intermolecular interactions.
Structural representations include:
CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O [1] [5]UAFPTDLCLKLJKA-UHFFFAOYSA-N [5]Table 1: Key Structural Descriptors
| Descriptor | Value |
|---|---|
| Molecular Framework | N-Tosylated hydroxyproline derivative |
| Ring Substituents | 4-hydroxy, 2-carboxy |
| N-Substituent | 4-methylbenzenesulfonyl (tosyl) group |
| Stereochemical Notation | cis-4-hydroxy-L-proline configuration |
This compound is documented under multiple synonyms across chemical databases and commercial catalogs, reflecting its diverse research applications and historical naming conventions. The most prevalent synonyms include:
Registry identifiers provide unambiguous substance tracking:
Additional research identifiers include NSC-165891 (National Service Center designation), Z56893188, SMR000549601, and SCHEMBL21551179 [5]. The multiplicity of names underscores the compound's complex stereochemical identity and its frequent use as a synthetic intermediate in medicinal chemistry.
Table 2: Registry Identifiers and Synonyms
| Registry Type | Identifier | Source/Context |
|---|---|---|
| CAS Number | 16257-64-0 | Specified L-stereochemistry [5] |
| CAS Number | 20275-18-7 | Unspecified stereochemistry [1] |
| PubChem CID | 391526 | Stereospecific L-form [3] |
| MDL Number | MFCD00215527 | Commercial sourcing [5] |
| NSC Number | 165891 | Screening programs [5] |
The molecular formula C₁₂H₁₅NO₅S defines the elemental composition, confirmed by high-resolution mass spectrometry with an exact mass of 285.06709375 g/mol [5]. The monoisotopic molecular weight is 285.32 g/mol, calculated as follows: Carbon (12 atoms × 12.01) = 144.12; Hydrogen (15 atoms × 1.01) = 15.15; Nitrogen (1 atom × 14.01) = 14.01; Oxygen (5 atoms × 16.00) = 80.00; Sulfur (1 atom × 32.06) = 32.06; Total = 285.32 g/mol [1] [5].
Comparative analysis with structurally related sulfonamide derivatives reveals how molecular weight correlates with functional group modifications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4